N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-10(2)19-9-17-13-6-5-11(8-12(13)16(19)21)18-15(20)14-4-3-7-22-14/h3-10H,1-2H3,(H,18,20) |
InChI Key |
RBQZYNCSRGNFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Isopropyl-6-Nitroquinazolin-4-One
The quinazolinone core is constructed via cyclization of substituted anthranilic acid derivatives. A representative protocol involves:
-
Cyclocondensation : Reacting 2-nitroanthranilic acid with isopropylamine in the presence of formamide at 140°C for 6 hours.
-
Cyclization : The intermediate undergoes intramolecular dehydration to yield 3-isopropyl-6-nitroquinazolin-4-one.
Key Data :
Reduction of Nitro Group to Amine
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation or chemical reductants:
-
Catalytic Hydrogenation : H₂ gas (1 atm) with 10% Pd/C in ethanol at 25°C for 12 hours.
-
Chemical Reduction : SnCl₂·2H₂O in methanol under reflux for 3 hours.
Key Data :
Amidation with Furan-2-Carbonyl Chloride
The 6-amino intermediate is acylated using furan-2-carbonyl chloride under basic conditions:
-
Reaction Setup : 3-Isopropyl-6-aminoquinazolin-4-one (1 equiv), furan-2-carbonyl chloride (1.2 equiv), and NaHCO₃ (2 equiv) in anhydrous DMF at 0°C for 2 hours.
-
Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Key Data :
Direct Functionalization via Chloro Intermediate
Synthesis of 6-Chloro-3-Isopropylquinazolin-4-One
A chloro group is introduced at position 6 for subsequent amination:
-
Chlorination : Treating 3-isopropylquinazolin-4-one with POCl₃ at 100°C for 4 hours.
-
Isolation : The product is precipitated in ice-water and dried under vacuum.
Key Data :
Amination and Amidation
The chloro group is displaced by ammonia, followed by acylation:
-
Amination : 6-Chloro-3-isopropylquinazolin-4-one (1 equiv) is refluxed with NH₃ in isopropanol for 6 hours.
-
Amidation : The resulting amine is reacted with furan-2-carbonyl chloride as described in Section 1.3.
Key Data :
One-Pot Tandem Synthesis
Radical-Mediated Cyclization
A metal-free approach utilizes DMSO as a carbon source and H₂O₂ as an oxidant:
-
Reaction Setup : 2-Amino-N-isopropylbenzamide (1 equiv), DMSO (2 mL), and H₂O₂ (30% in water, 1 equiv) are heated at 150°C for 14 hours.
-
In Situ Amidation : The intermediate 3-isopropyl-6-aminoquinazolin-4-one is directly acylated with furan-2-carbonyl chloride without isolation.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Core Functionalization | High purity, scalable | Multi-step, longer timeline | 65–75% |
| Chloro Intermediate | Efficient amination step | Requires hazardous POCl₃ | 70–80% |
| One-Pot Synthesis | Reduced purification steps | Moderate yield | 55–60% |
Structural Confirmation and Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the furan ring.
Scientific Research Applications
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Angiotensin/Endothelin Receptor Ligands
highlights two structurally related ligands: 1. N-benzyl-N-(2-ethyl-4-oxo-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide - Key Differences: - Replaces the furan-2-carboxamide with a thiophene-2-carboxamide group, altering electronic properties (sulfur vs. oxygen). - Includes a biphenyl-tetrazole moiety, a known bioisostere for carboxylic acids, enhancing solubility and receptor affinity . - Implications: Thiophene’s higher lipophilicity may improve membrane permeability, while the tetrazole group facilitates ionic interactions with receptor residues.
N-[(furan-2-yl)methyl]-N-(4-oxo-2-propyl-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)benzamide
- Key Differences :
- Substitutes the isopropyl group with a propyl chain at the 2-position.
- Functional Impact: The benzamide moiety may engage in π-π stacking with aromatic residues in receptor pockets.
Comparison with 3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide (CAS 1574354-28-1)
describes a compound with a propanamide chain substituted with a 4-methoxyphenyl group:
- Structural Divergence: Replaces the furan-2-carboxamide with a 3-(4-methoxyphenyl)propanamide chain.
- Pharmacological Inference : The extended propanamide chain may reduce steric hindrance compared to the rigid furan ring, favoring interactions with hydrophobic pockets.
Comparison with Furopyridine Carboxamide Derivatives
discusses a furo[2,3-b]pyridine-3-carboxamide derivative with a trifluoroethylamino group:
- Key Contrasts: The core structure shifts from quinazolinone to a furopyridine scaffold. Incorporates a trifluoroethylamino group, which enhances metabolic resistance via fluorine’s electronegativity .
- Functional Implications : The fused furopyridine system may offer improved π-stacking interactions, while the trifluoroethyl group increases lipophilicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, chromone-thiazolidinone hybrids are synthesized via condensation of 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine with activated furan-2-carboxylic acid derivatives. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the quinazolinone carbonyl and furan oxygen). Complementary techniques include H/C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular ion validation. SC-XRD parameters (e.g., R factor <0.05, data-to-parameter ratio >15) ensure reliability .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodological Answer : Initial screening against fungal pathogens (e.g., Candida albicans) using broth microdilution assays (MIC values) is recommended. Activity is compared to fluconazole as a positive control. Dose-response curves (0.5–128 µg/mL) and time-kill assays help evaluate fungistatic vs. fungicidal effects. Structural analogs with chromone-thiazolidinone scaffolds have shown IC values <10 µM .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting quinazolinone-furan hybrids?
- Methodological Answer : Key modifications include:
- Quinazolinone core : Introducing electron-withdrawing groups (e.g., Cl, F) at position 6 enhances antifungal activity.
- Furan substituents : Methyl or methoxy groups at the furan 5-position improve solubility without compromising potency.
- Linker optimization : Replacing the carboxamide with sulfonamide linkers alters pharmacokinetic profiles. Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) predict bioactivity .
Q. How can researchers address contradictory data in solubility and bioavailability studies?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols:
- Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4).
- Employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability.
- Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, with logP values >3 indicating favorable permeability .
Q. What computational approaches validate molecular docking results for this compound's protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against fungal CYP51 or bacterial DNA gyrase should be followed by molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability. Key metrics include RMSD (<2 Å), hydrogen bond occupancy (>50%), and binding free energy (MM-PBSA). Cross-validation with experimental IC data ensures model accuracy .
Q. How can crystallographic data resolve conformational ambiguities in the quinazolinone ring?
- Methodological Answer : SC-XRD reveals non-planar quinazolinone conformations due to steric hindrance from the propan-2-yl group. Dihedral angles between the quinazolinone and furan rings (e.g., 15–25°) influence π-π stacking with target proteins. Electron density maps (contour level 1.5σ) confirm the absence of rotational disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
